2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide
Overview
Description
2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide, also known as Furosemide, is a diuretic drug that is used to treat high blood pressure, heart failure, and edema. It is a potent loop diuretic that works by blocking the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention.
Mechanism of Action
2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide works by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water in the urine, resulting in decreased fluid retention and blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause electrolyte imbalances such as hypokalemia, hyponatremia, and hypomagnesemia. It can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine. This compound can also increase the excretion of uric acid, leading to potential gout attacks in susceptible individuals.
Advantages and Limitations for Lab Experiments
2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is a potent diuretic that can be used to induce acute kidney injury in animal models. This compound can also be used to study the effects of diuretics on electrolyte balance and fluid homeostasis. However, this compound has limitations in lab experiments due to its potential side effects on the body. It is important to use appropriate dosages and monitor electrolyte levels when using this compound in lab experiments.
Future Directions
There are several future directions for the research on 2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of acute kidney injury and other kidney diseases. This compound has also been studied for its potential role in the treatment of heart failure with preserved ejection fraction. In addition, there is ongoing research on the potential use of this compound in combination with other diuretics for the treatment of resistant hypertension.
In conclusion, this compound is a potent diuretic drug that has been extensively studied for its use in the treatment of various conditions. It works by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased urine production and decreased fluid retention. This compound has several advantages for use in lab experiments, but it is important to monitor electrolyte levels and use appropriate dosages. There are several future directions for research on this compound, including its potential use in the treatment of kidney diseases and heart failure.
Scientific Research Applications
2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide has been extensively studied for its diuretic properties and has been used in various clinical settings. It has been shown to be effective in reducing fluid overload in patients with heart failure and edema. This compound has also been used in the treatment of acute kidney injury and hypertension. In addition, this compound has been studied for its potential role in the treatment of other conditions such as pulmonary edema, liver cirrhosis, and hypercalcemia.
properties
IUPAC Name |
2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-5-2-3-6-13(12)20-16(22)11-14-17(23)19-8-9-21(14)18(24)15-7-4-10-25-15/h2-7,10,14H,8-9,11H2,1H3,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOYQSYYMQDGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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